
N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions under reflux conditions, inert atmospheres, or the presence of catalysts. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Another compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was prepared by reacting quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with 4-aminoacetophenone . These methods suggest that similar strategies could be employed for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined, revealing intramolecular hydrogen bonds and interactions between aromatic ring centroids . Similarly, N-(4-acetylphenyl)quinoline-3-carboxamide crystallizes in the monoclinic system with specific hydrogen bond interactions . These findings provide insights into the potential molecular structure of the compound of interest.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds studied. However, the synthesis methods imply that acylation, amide bond formation, and cyclization reactions are key steps in the formation of these compounds. The use of catalysts such as manganese(III) acetate suggests that radical cyclization might be a relevant reaction for synthesizing structurally complex carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their biological activities and theoretical studies. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide showed significant enzyme inhibition activity, which is indicative of its chemical reactivity . Density functional theory (DFT) studies and molecular docking provide insights into the electronic properties and potential interactions with biological targets . The HOMO/LUMO energy gap and chemical softness values were calculated, correlating with the molecule's reactivity .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Development
- Research has highlighted methods for synthesizing various derivatives of compounds similar to N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. For instance, Mosslemin et al. (2013) describe a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides, which is a similar compound, as a method for synthesizing certain derivatives (Mosslemin et al., 2013).
Pharmacological Applications and Anticonvulsant Activity
- Some derivatives of similar compounds have been investigated for their potential pharmacological applications. For example, Afolabi and Okolie (2013) studied the anticonvulsant activity of N-(2,6-dimethylphenyl)-substituted-benzamides, providing insights into the therapeutic potential of related compounds (Afolabi & Okolie, 2013).
Structural and Crystallographic Studies
- The structural and crystallographic characteristics of compounds closely related to N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide have been studied. Tariq et al. (2010) analyzed the structure of a similar compound, 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, which provides valuable information about the molecular interactions and stability of such compounds (Tariq et al., 2010).
Potential in Cancer Research
- Derivatives of 1H-isoindole-1,3(2H)-dione, a core component of the compound , have been explored for their potential in cancer research. Ahsan (2012) synthesized and tested various analogues for anticancer activity, suggesting the possible relevance of such compounds in developing cancer treatments (Ahsan, 2012).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-14-5-4-6-22(15(14)2)27-24(30)20-12-9-18(13-21(20)25(27)31)23(29)26-19-10-7-17(8-11-19)16(3)28/h4-13H,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLSNFDCDNMGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)
![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)
![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)
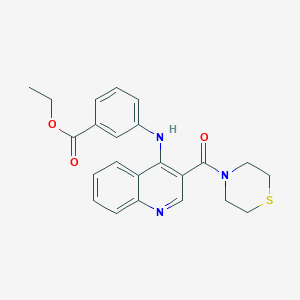
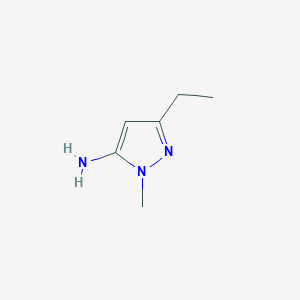
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)
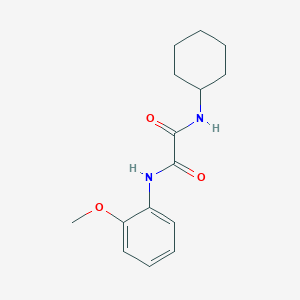

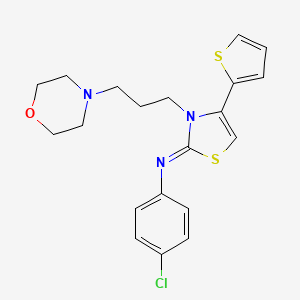
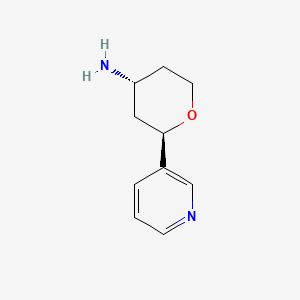
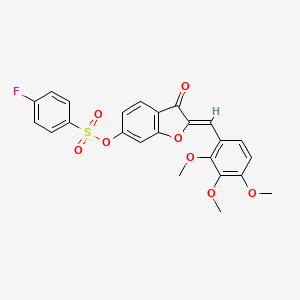
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)